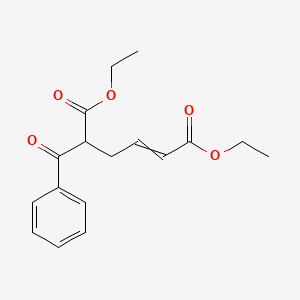
Diethyl 5-benzoylhex-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-benzoylhex-2-enedioate is an organic compound with the molecular formula C17H20O5 It is a diester derivative of hexenedioic acid, featuring a benzoyl group attached to the hexenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-benzoylhex-2-enedioate typically involves the esterification of 5-benzoylhex-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-benzoylhex-2-enedioic acid+2ethanolsulfuric acidDiethyl 5-benzoylhex-2-enedioate+2water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-benzoylhex-2-enedioate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the hexenedioate backbone can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products:
Oxidation: 5-benzoylhex-2-enedioic acid.
Reduction: Diethyl 5-benzoylhexane-2,6-dioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-benzoylhex-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Diethyl 5-benzoylhex-2-enedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.
Comparison with Similar Compounds
Diethyl hexanedioate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Diethyl 2-benzoylmalonate: Contains a similar benzoyl group but has a different ester backbone, leading to distinct reactivity patterns.
Uniqueness: Diethyl 5-benzoylhex-2-enedioate is unique due to the presence of both the benzoyl group and the hexenedioate backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
790224-20-3 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
diethyl 5-benzoylhex-2-enedioate |
InChI |
InChI=1S/C17H20O5/c1-3-21-15(18)12-8-11-14(17(20)22-4-2)16(19)13-9-6-5-7-10-13/h5-10,12,14H,3-4,11H2,1-2H3 |
InChI Key |
UWYCIIWUQSLOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















